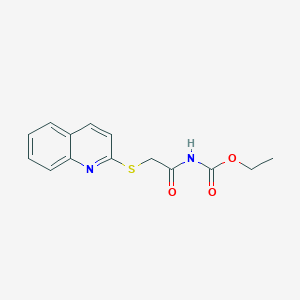![molecular formula C28H28O4P2 B14166617 Butane-1,4-diyl bis[diphenyl(phosphinate)] CAS No. 4151-25-1](/img/structure/B14166617.png)
Butane-1,4-diyl bis[diphenyl(phosphinate)]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butane-1,4-diyl bis[diphenyl(phosphinate)] is an organophosphorus compound with the molecular formula C28H28P2. It is a white solid that is soluble in organic solvents. This compound is primarily used in coordination chemistry and serves as a ligand in various catalytic reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Butane-1,4-diyl bis[diphenyl(phosphinate)] typically involves the reaction of 1,4-dibromobutane with diphenylphosphine in the presence of a base such as sodium hydride. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In industrial settings, the production of Butane-1,4-diyl bis[diphenyl(phosphinate)] follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Butane-1,4-diyl bis[diphenyl(phosphinate)] undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced back to the phosphine form.
Substitution: The phosphine groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used.
Major Products
Oxidation: Phosphine oxides.
Reduction: Regenerated phosphine.
Substitution: Various substituted phosphines depending on the electrophile used.
Aplicaciones Científicas De Investigación
Butane-1,4-diyl bis[diphenyl(phosphinate)] is widely used in scientific research, particularly in the fields of chemistry and materials science. Some of its applications include:
Catalysis: It serves as a ligand in palladium-catalyzed cross-coupling reactions such as Suzuki and Heck reactions.
Coordination Chemistry: It forms complexes with various transition metals, which are studied for their catalytic properties.
Materials Science: The compound is used in the synthesis of novel materials with unique electronic and optical properties.
Mecanismo De Acción
The mechanism of action of Butane-1,4-diyl bis[diphenyl(phosphinate)] primarily involves its role as a ligand. It coordinates with transition metals through its phosphine groups, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating reactions such as cross-coupling and hydrogenation.
Comparación Con Compuestos Similares
Similar Compounds
- 1,2-Bis(diphenylphosphino)ethane
- 1,3-Bis(diphenylphosphino)propane
- Bis(diphenylphosphino)methane
Uniqueness
Butane-1,4-diyl bis[diphenyl(phosphinate)] is unique due to its longer carbon chain, which provides greater flexibility and different steric properties compared to its shorter-chain analogs. This can influence the stability and reactivity of the metal complexes it forms, making it suitable for specific catalytic applications.
Propiedades
Número CAS |
4151-25-1 |
|---|---|
Fórmula molecular |
C28H28O4P2 |
Peso molecular |
490.5 g/mol |
Nombre IUPAC |
[4-diphenylphosphoryloxybutoxy(phenyl)phosphoryl]benzene |
InChI |
InChI=1S/C28H28O4P2/c29-33(25-15-5-1-6-16-25,26-17-7-2-8-18-26)31-23-13-14-24-32-34(30,27-19-9-3-10-20-27)28-21-11-4-12-22-28/h1-12,15-22H,13-14,23-24H2 |
Clave InChI |
DHCGGQVDXDHYFI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)OCCCCOP(=O)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


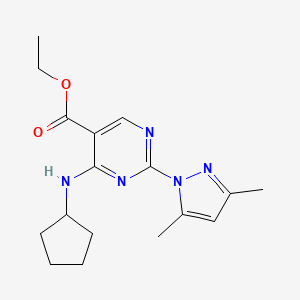
![n-{[3-Hydroxy-6-(hydroxymethyl)-4-oxo-4h-pyran-2-yl]methyl}-n-methylglycine](/img/structure/B14166537.png)
![2-[(3-Methylphenoxy)methyl]-5-pyrrolidin-1-yl-1,3-oxazole-4-carbonitrile](/img/structure/B14166540.png)

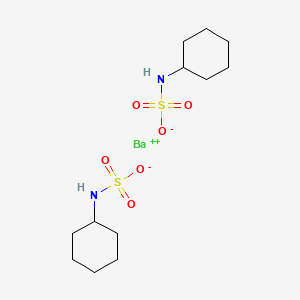


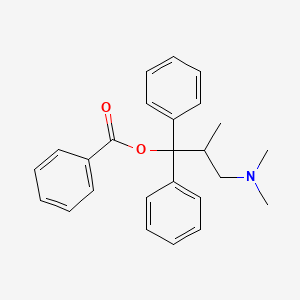

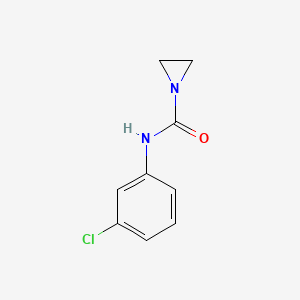
![11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-3,5-dithione](/img/structure/B14166600.png)
![N-[2-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]oxy]ethyl]-4-methylbenzenesulfonamide](/img/structure/B14166607.png)
![1H-Pyrrolo[2,3-b]pyridine, 5-(1,4-dioxaspiro[4.5]dec-8-yl)-1-(phenylsulfonyl)-3-(4-thiazolyl)-](/img/structure/B14166624.png)
